molecular formula C10H10ClNO3 B187370 N-(1,3-benzodioxol-5-yl)-3-chloropropanamide CAS No. 83449-17-6

N-(1,3-benzodioxol-5-yl)-3-chloropropanamide

Cat. No.: B187370
CAS No.: 83449-17-6
M. Wt: 227.64 g/mol
InChI Key: PMZCNFYSDCOWEK-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-yl)-3-chloropropanamide is an organic compound that features a benzodioxole ring, which is a common structural motif in various biologically active molecules

Biochemical Analysis

Biochemical Properties

N-(1,3-benzodioxol-5-yl)-3-chloropropanamide plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities and protein interactions. This compound has been shown to interact with enzymes such as cyclooxygenase (COX) and histone deacetylase (HDAC), influencing their activity and thereby affecting various biochemical pathways . The interaction with COX enzymes suggests potential anti-inflammatory properties, while the interaction with HDAC indicates possible roles in gene expression regulation and cancer therapy. Additionally, this compound may interact with other biomolecules, such as tubulin, affecting microtubule dynamics and cell division processes .

Cellular Effects

The effects of this compound on cellular processes are diverse and significant. This compound has been observed to influence cell signaling pathways, particularly those involved in inflammation and apoptosis . By modulating the activity of COX enzymes, this compound can alter the production of prostaglandins, which are key mediators of inflammation. Furthermore, its interaction with HDAC can lead to changes in gene expression, promoting apoptosis in cancer cells . The compound also affects cellular metabolism by influencing the activity of metabolic enzymes and altering the levels of key metabolites .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with target biomolecules. The compound binds to the active sites of COX and HDAC enzymes, inhibiting their activity and leading to downstream effects on biochemical pathways . In the case of COX, this inhibition reduces the synthesis of pro-inflammatory prostaglandins, while HDAC inhibition results in the accumulation of acetylated histones, promoting gene expression changes and apoptosis . Additionally, this compound may interact with tubulin, stabilizing or destabilizing microtubules and affecting cell division .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under various conditions, but its activity may decrease due to degradation or metabolic processes . Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity . These effects are particularly relevant in the context of cancer therapy, where long-term inhibition of HDAC can result in significant anti-tumor effects .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit anti-inflammatory and anti-cancer properties without significant toxicity . At higher doses, toxic effects such as liver damage and gastrointestinal disturbances have been observed . These findings highlight the importance of dosage optimization in therapeutic applications to maximize efficacy while minimizing adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that modulate its activity and degradation . The compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . These reactions include oxidation, reduction, and conjugation processes that facilitate the excretion of the compound . The interaction with metabolic enzymes can also affect the levels of other metabolites, influencing overall metabolic flux .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . The compound can cross cell membranes and accumulate in various cellular compartments, including the cytoplasm and nucleus . Its distribution is influenced by factors such as lipophilicity and binding affinity to transport proteins . These properties determine the localization and accumulation of the compound, affecting its overall activity and efficacy .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound is known to localize in the nucleus, where it interacts with HDAC and influences gene expression . Additionally, it may be found in the cytoplasm, where it interacts with metabolic enzymes and affects cellular metabolism . The localization of this compound is directed by specific targeting signals and post-translational modifications that guide its transport to different cellular compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-yl)-3-chloropropanamide typically involves the reaction of 1,3-benzodioxole with 3-chloropropanoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

    Starting Materials: 1,3-benzodioxole, 3-chloropropanoyl chloride

    Reagents: Pyridine or triethylamine

    Conditions: Anhydrous solvent (e.g., dichloromethane), room temperature

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzodioxol-5-yl)-3-chloropropanamide can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom in the propanamide moiety can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, although specific examples are less common in the literature.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines in polar aprotic solvents (e.g., DMF, DMSO).

    Hydrolysis: Acidic conditions (e.g., HCl, H2SO4) or basic conditions (e.g., NaOH, KOH) in aqueous or mixed solvent systems.

Major Products

    Nucleophilic Substitution: Substituted amides, thiol derivatives, or ethers.

    Hydrolysis: 1,3-benzodioxole-5-carboxylic acid and 3-chloropropanamide.

Scientific Research Applications

N-(1,3-benzodioxol-5-yl)-3-chloropropanamide has several applications in scientific research:

    Medicinal Chemistry: It serves as an intermediate in the synthesis of potential therapeutic agents, particularly those targeting cancer and neurological disorders.

    Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to bioactive molecules.

    Industrial Chemistry: It is employed in the synthesis of agrochemicals and other industrially relevant compounds.

Comparison with Similar Compounds

Similar Compounds

    1-(1,3-benzodioxol-5-yl)-2-butanamine: A compound with similar structural features used in psychoactive drug research.

    N-(1,3-benzodioxol-5-yl)-2-chloroacetamide: Another benzodioxole derivative with applications in medicinal chemistry.

Uniqueness

N-(1,3-benzodioxol-5-yl)-3-chloropropanamide is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to undergo nucleophilic substitution and its potential as an intermediate in the synthesis of complex molecules make it valuable in various research and industrial contexts.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-3-chloropropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClNO3/c11-4-3-10(13)12-7-1-2-8-9(5-7)15-6-14-8/h1-2,5H,3-4,6H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMZCNFYSDCOWEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10364509
Record name N-(1,3-benzodioxol-5-yl)-3-chloropropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10364509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83449-17-6
Record name N-(1,3-benzodioxol-5-yl)-3-chloropropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10364509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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